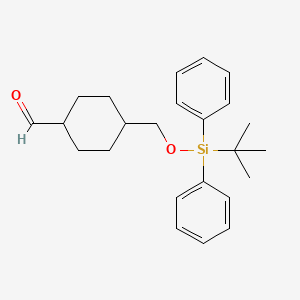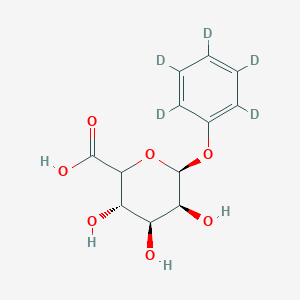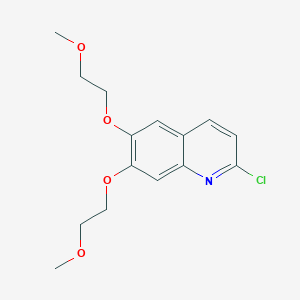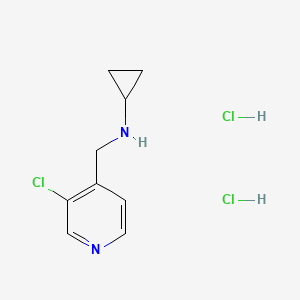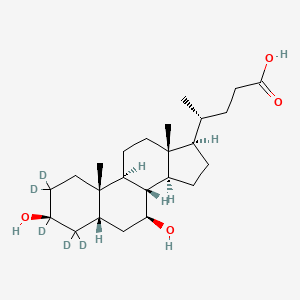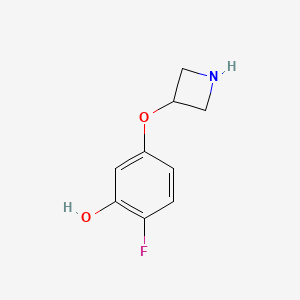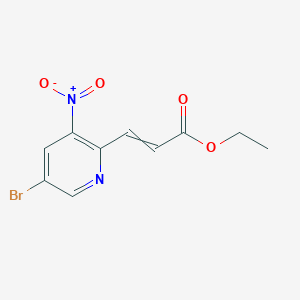![molecular formula C68H60N2 B13722791 3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline](/img/structure/B13722791.png)
3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline is a complex organic compound characterized by its intricate structure and multiple phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The specific synthetic routes and reaction conditions are typically detailed in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This often involves the use of advanced techniques such as catalytic reactions, high-pressure conditions, and precise temperature control.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the reduction of specific functional groups.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines.
Applications De Recherche Scientifique
3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and chemical products.
Mécanisme D'action
The mechanism of action of 3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methylphenyl 2-phenyl-4-quinolinecarboxylate
- 3′-methyl-2-[5-(4-methylphenoxymethyl)-4-phenyl-4 H-1,2,4-triazol-5-ylsulfan
- 3-(4-methoxy-phenyl)-2-(pyridine-2-carbonyl)-pentanedioic acid diethyl ester
Uniqueness
3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline stands out due to its complex structure and the presence of multiple phenyl groups, which contribute to its unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C68H60N2 |
|---|---|
Poids moléculaire |
905.2 g/mol |
Nom IUPAC |
3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline |
InChI |
InChI=1S/C68H60N2/c1-47(2)51-17-21-55(22-18-51)59-29-37-63(38-30-59)69(61-33-25-57(26-34-61)53-13-9-7-10-14-53)65-41-43-67(49(5)45-65)68-44-42-66(46-50(68)6)70(62-35-27-58(28-36-62)54-15-11-8-12-16-54)64-39-31-60(32-40-64)56-23-19-52(20-24-56)48(3)4/h7-48H,1-6H3 |
Clé InChI |
KYDLVXPJQMXTEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C(C)C)C6=C(C=C(C=C6)N(C7=CC=C(C=C7)C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


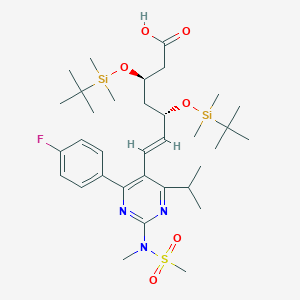
![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
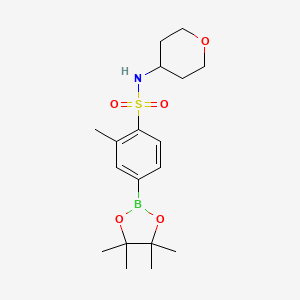
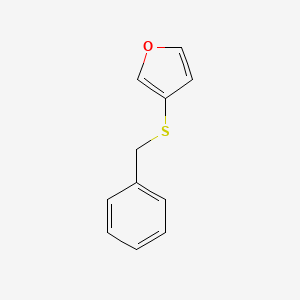
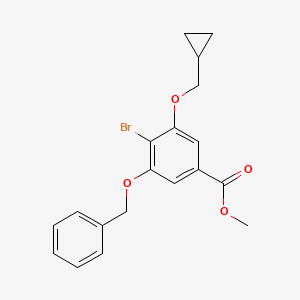
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)
